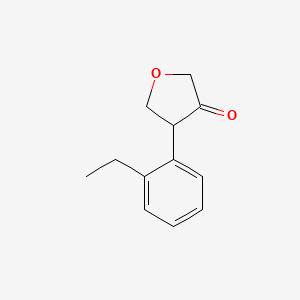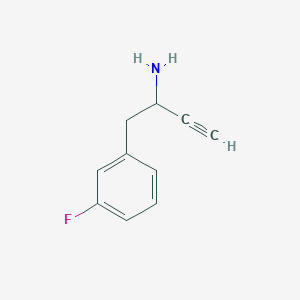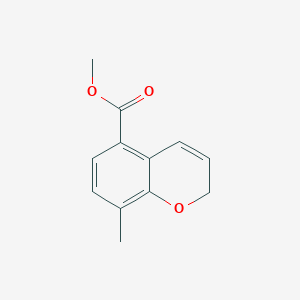![molecular formula C12H14N4 B13217290 1-[(Azetidin-3-yl)(phenyl)methyl]-1H-1,2,3-triazole](/img/structure/B13217290.png)
1-[(Azetidin-3-yl)(phenyl)methyl]-1H-1,2,3-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(Azetidin-3-yl)(phenyl)methyl]-1H-1,2,3-triazole is a heterocyclic compound that combines the structural features of azetidine, phenyl, and triazole rings
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Azetidin-3-yl)(phenyl)methyl]-1H-1,2,3-triazole typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Formation of Triazole Ring: The triazole ring is often formed via the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes.
Coupling of Azetidine and Triazole Rings: The final step involves coupling the azetidine and triazole rings through a suitable linker, often using Suzuki–Miyaura cross-coupling reactions.
Industrial Production Methods:
化学反应分析
Types of Reactions: 1-[(Azetidin-3-yl)(phenyl)methyl]-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
1-[(Azetidin-3-yl)(phenyl)methyl]-1H-1,2,3-triazole has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1-[(Azetidin-3-yl)(phenyl)methyl]-1H-1,2,3-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
相似化合物的比较
Azetidine Derivatives: Compounds containing the azetidine ring, such as azetidine-2-carboxylic acid.
Triazole Derivatives: Compounds containing the triazole ring, such as 1,2,3-triazole.
Phenyl Derivatives: Compounds containing the phenyl ring, such as benzene.
Uniqueness: 1-[(Azetidin-3-yl)(phenyl)methyl]-1H-1,2,3-triazole is unique due to its combination of three distinct rings, which imparts unique chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
属性
分子式 |
C12H14N4 |
|---|---|
分子量 |
214.27 g/mol |
IUPAC 名称 |
1-[azetidin-3-yl(phenyl)methyl]triazole |
InChI |
InChI=1S/C12H14N4/c1-2-4-10(5-3-1)12(11-8-13-9-11)16-7-6-14-15-16/h1-7,11-13H,8-9H2 |
InChI 键 |
UMXZMJIXZSTZGH-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN1)C(C2=CC=CC=C2)N3C=CN=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






amine](/img/structure/B13217241.png)

![(2R)-2-amino-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B13217249.png)







